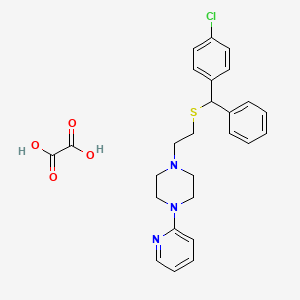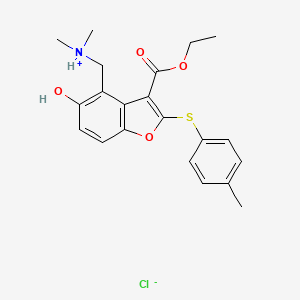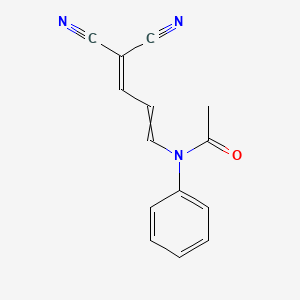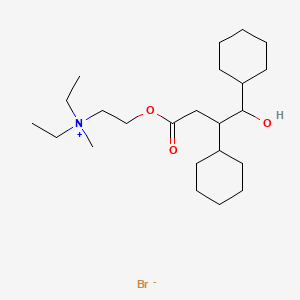
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate is a chemical compound with the molecular formula C23-H44-N-O3.Br and a molecular weight of 462.59 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves several steps. The primary synthetic route includes the reaction of diethyl(2-hydroxyethyl)methylammonium bromide with 2,3-dicyclohexyl-3-hydroxybutyric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves its interaction with specific molecular targets. In biological systems, it may act on muscarinic acetylcholine receptors, leading to various physiological effects. The pathways involved in its action include modulation of neurotransmitter release and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar compounds to Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate include:
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, benzilate (ester): This compound has a similar structure but with a benzilate ester group.
Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, alpha-phenyl-2-thiopheneglycolate: This compound contains a thiophene ring instead of the cyclohexyl groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
101317-78-6 |
|---|---|
Molecular Formula |
C23H44BrNO3 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3,4-dicyclohexyl-4-hydroxybutanoyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C23H44NO3.BrH/c1-4-24(3,5-2)16-17-27-22(25)18-21(19-12-8-6-9-13-19)23(26)20-14-10-7-11-15-20;/h19-21,23,26H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AADLHSOEEPHJJE-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)CC(C1CCCCC1)C(C2CCCCC2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)

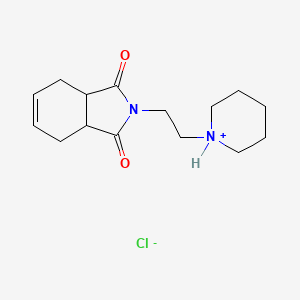
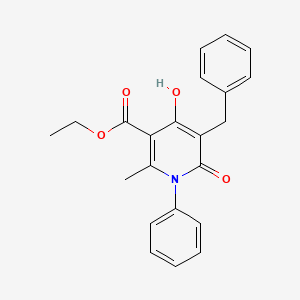
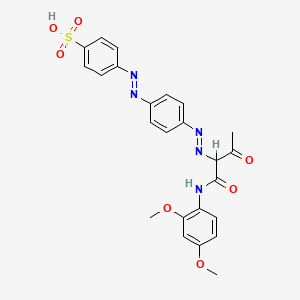

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
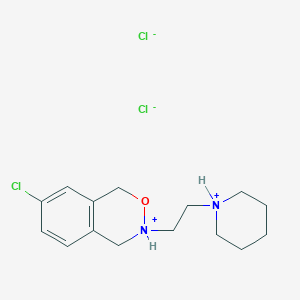
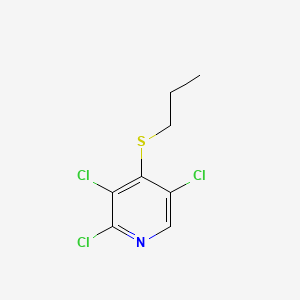

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
